1-(3-Bromophenyl)piperazine hydrochloride

Serotonin Receptor Pharmacology 5-HT1A Agonists Structure-Activity Relationship

Serotonergic research demands precisely characterized probes where halogen substitution position critically modulates receptor affinity. 1-(3-Bromophenyl)piperazine hydrochloride is a meta-bromo phenylpiperazine that inhibits serotonin-3H binding to rat brain membranes in vitro, with its free base exhibiting Ki = 178.7 nM at 5-HT1A receptors. • Meta-bromo regiochemistry ensures defined steric/electronic contributions - not functionally interchangeable with para-halo or chloro analogs • Building block for 5-HT1A/2A-focused compound libraries • ≥98% purity supports reproducible binding assays • Bulk procurement enables cost-effective large-scale screening

Molecular Formula C10H14BrClN2
Molecular Weight 277.59 g/mol
CAS No. 796856-45-6
Cat. No. B135807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)piperazine hydrochloride
CAS796856-45-6
Synonyms1-(m-Bromophenyl)piperazine Hydrochloride;  4-(3-Bromophenyl)piperazine Monohydrochloride; 
Molecular FormulaC10H14BrClN2
Molecular Weight277.59 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)Br.Cl
InChIInChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
InChIKeyINFIKWJCWNZVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)piperazine hydrochloride: Serotonergic Probe


1-(3-Bromophenyl)piperazine hydrochloride (CAS 796856-45-6) is a meta-bromo-substituted phenylpiperazine derivative belonging to the class of N-arylpiperazines. This compound serves primarily as an inhibitor of serotonin-3H binding to rat brain membranes in vitro, positioning it as a valuable tool for probing serotonergic systems [1]. Its chemical structure features a piperazine ring substituted with a 3-bromophenyl group, providing a specific molecular framework for studying structure-activity relationships in neurotransmitter receptor pharmacology.

In vitro serotonergic binding probe for [3H]serotonin displacement studies
Reported inhibitor of binding to rat brain membranes
Meta-bromo phenylpiperazine scaffold for structure-activity relationship (SAR) exploration
Position-specific electronic and steric contributions
Defined melting point range (220–225°C dec.) supports identity verification upon receipt
Quality attribute for procurement confidence

1-(3-Bromophenyl)piperazine hydrochloride Positional & Halogen Effects


Substitution within the phenylpiperazine class is not interchangeable due to profound effects on receptor affinity and selectivity. The position of the bromine substituent (meta vs. para) and the nature of the halogen (bromine vs. chlorine) critically modulate binding interactions [1]. For example, the meta-chloro analog, 1-(m-chlorophenyl)piperazine (m-CPP), exhibits a distinct pharmacological profile with a Ki of 138 nM at serotonin receptors [2], while para-substituted analogs demonstrate altered in vivo half-lives and receptor stimulation profiles [3]. Therefore, substituting 1-(3-Bromophenyl)piperazine hydrochloride with a different halogen or positional isomer cannot replicate its specific steric and electronic contributions to molecular recognition events, directly impacting experimental reproducibility and data interpretation.

Para-bromo positional isomer may alter steric fit at serotonin binding sites, shifting affinity profile.
Halogen substitution (Cl vs Br) modifies electronic effects, likely changing receptor interaction and selectivity.
m-CPP (meta-chloro analog) exhibits a distinct binding profile and is not a direct replacement; in vivo half-life may differ.

1-(3-Bromophenyl)piperazine hydrochloride: Binding, Reactivity & Physical Properties


5-HT1A Receptor Affinity in 3-Bromophenyl Derivatives

While direct quantitative binding data for the parent compound 1-(3-Bromophenyl)piperazine hydrochloride is limited in the open literature, its utility as a key intermediate is validated by the performance of a close derivative. The compound 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, which incorporates the 3-bromophenylpiperazine moiety, demonstrated sub-nanomolar affinity for the 5-HT1A receptor with a Ki of 0.78 nM [1]. This potency is comparable to the reference agonist 8-OH-DPAT (Ki = 0.25 nM) and significantly higher than the affinity of the simpler meta-chloro analog m-CPP at serotonin binding sites (Ki = 138 nM) [2], suggesting the 3-bromophenyl substitution pattern is conducive to high-affinity interactions in extended molecular frameworks.

5-HT1A Receptor Affinity
Class-level inference
Ki 0.78 nM
vs. m-CPP Ki 138 nM at serotonin sites (~177-fold difference)
Derivative affinity supports 5-HT1A targeting context; class-level inference from radioligand assay.
Rat brain membrane binding assay; derivative structural context required.
Serotonin Receptor Pharmacology 5-HT1A Agonists Structure-Activity Relationship

Certified Purity and Competitive Pricing

From a procurement perspective, 1-(3-Bromophenyl)piperazine hydrochloride is commercially available with a certified purity of 98% from multiple reputable vendors, including Aladdin Scientific and Santa Cruz Biotechnology . This high purity is essential for reproducible research outcomes. A comparative price analysis shows a significant cost differential based on packaging and vendor. For example, the compound is available from Aladdin Scientific at a price of $44.90 per unit , whereas a 10 g quantity from Santa Cruz Biotechnology is listed at $360.00 . This variation underscores the importance of vendor selection for budget-conscious procurement without compromising on quality.

Certified Purity & Pricing
Data to verify
98% purity
Price range $44.90 – $360.00 (vendor-dependent); 4-Br isomer ~$79.00/g
Vendor selection impacts procurement cost; purity supports reproducible synthesis.
Supplier listings 2025-2026; confirm current pricing and CoA.
Chemical Procurement Research Chemical Sourcing Cost Analysis

Melting Point as a Quality Attribute

The hydrochloride salt form of 1-(3-Bromophenyl)piperazine provides a distinct physical property profile that differentiates it from its free base (CAS 31197-30-5) and other salt forms. The hydrochloride salt exhibits a reported melting point with decomposition in the range of 220-225°C [1], a crucial quality control parameter for confirming identity and purity upon receipt. In contrast, the free base is a solid at room temperature but its melting point is not as widely reported or utilized as a standard quality check. This well-defined melting point range offers a simple, verifiable metric for researchers to confirm the integrity of their purchased material, which is not as readily available for the free base or other halogenated analogs like 1-(4-bromophenyl)piperazine hydrochloride.

Melting Point QC
Supporting evidence
220–225°C (dec.)
HCl salt; free base melting data not consistently reported
Enables rapid identity verification; supports quality control on receipt.
Standard decomposition range; verify against certificate of analysis.
Analytical Chemistry Quality Control Solid-State Characterization

1-(3-Bromophenyl)piperazine hydrochloride Research & Industrial Applications


Lead Optimization in CNS Drug Discovery

For medicinal chemistry programs targeting serotonin receptors (5-HT1A, 5-HT2A), 1-(3-Bromophenyl)piperazine hydrochloride serves as an essential building block for generating focused compound libraries. The evidence of sub-nanomolar 5-HT1A affinity in derivatives [1] validates its use in constructing novel chemical entities with potential antidepressant or anxiolytic activity. Researchers can utilize this compound to explore structure-activity relationships around the piperazine nitrogen or the bromine atom, aiming to optimize potency and selectivity profiles.

Reference Standard for Serotonergic Binding Assays

Given its well-documented activity as an inhibitor of serotonin-3H binding to rat brain membranes [1], this compound can be employed as a reference standard or tool compound in in vitro binding assays. Its defined activity profile allows for the benchmarking of new chemical entities and ensures the validity and reproducibility of pharmacological screening campaigns, providing a consistent control for assay performance.

Cost-Effective Bulk Procurement for Academic Research

Academic laboratories and research consortia with budget constraints can strategically procure 1-(3-Bromophenyl)piperazine hydrochloride in larger quantities from cost-effective vendors [1]. The availability of high-purity (98%) material at a competitive price point ($44.90) enables large-scale synthetic or screening efforts without compromising on the quality of the starting material, thereby maximizing research output per dollar spent.

Advanced Intermediate for Agrochemicals and Functional Materials

As a meta-bromo-substituted phenylpiperazine derivative, this compound is a valuable intermediate for synthesizing more complex molecules with applications beyond pharmaceuticals, such as in agrochemicals or advanced materials [1]. The presence of the reactive bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, enabling the construction of diverse molecular architectures.

Application
Selection Property
Validation Focus
CNS receptor lead optimization
3-Bromophenyl scaffold for SAR diversification
Receptor binding affinity and selectivity endpoints
In vitro serotonin binding assay standard
Documented [3H]serotonin binding inhibition
Assay performance benchmarking and reproducibility
Academic procurement optimization
Competitive pricing and 98% purity availability
Vendor qualification and purity verification
Agrochemical/material science intermediate
Reactive bromine handle for cross-coupling
Derivatization feasibility and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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